Benzyl 9H-beta-carboline-3-carboxylate Benzyl 9H-beta-carboline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 78538-68-8
VCID: VC19344585
InChI: InChI=1S/C19H14N2O2/c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2
SMILES:
Molecular Formula: C19H14N2O2
Molecular Weight: 302.3 g/mol

Benzyl 9H-beta-carboline-3-carboxylate

CAS No.: 78538-68-8

Cat. No.: VC19344585

Molecular Formula: C19H14N2O2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 9H-beta-carboline-3-carboxylate - 78538-68-8

Specification

CAS No. 78538-68-8
Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
IUPAC Name benzyl 9H-pyrido[3,4-b]indole-3-carboxylate
Standard InChI InChI=1S/C19H14N2O2/c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2
Standard InChI Key RIBGRHBSANWOGP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=NC=C3C(=C2)C4=CC=CC=C4N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl 9H-beta-carboline-3-carboxylate belongs to the beta-carboline family, a class of indole alkaloids featuring a pyrido[3,4-b]indole skeleton. Its IUPAC name, benzyl 9H-pyrido[3,4-b]indole-3-carboxylate, reflects the fusion of a pyridine ring with an indole moiety and the substitution of a benzyl ester group at position 3 (Figure 1). The planar structure facilitates π-π stacking interactions with biological macromolecules, while the benzyl group enhances lipophilicity, potentially improving membrane permeability .

Table 1: Key Molecular Properties of Benzyl 9H-beta-carboline-3-carboxylate

PropertyValue
CAS No.78538-68-8
Molecular FormulaC19H14N2O2\text{C}_{19}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight302.3 g/mol
IUPAC NameBenzyl 9H-pyrido[3,4-b]indole-3-carboxylate
Canonical SMILESC1=CC=C(C=C1)COC(=O)C2=NC=C3C(=C2)C4=CC=CC=C4N3
InChI KeyRIBGRHBSANWOGP-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s standard InChI descriptor (\text{InChI=1S/C}_{19}\text{H}_{14}\text{N}_{2}\text{O}_{2}/\text{c22-19(23-12-13-6-2-1-3-7-13)17-10-15-14-8-4-5-9-16(14)21-18(15)11-20-17/h1-11,21H,12H2) provides a detailed roadmap of its atomic connectivity and stereochemistry. Density functional theory (DFT) simulations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to both aqueous and lipid interactions. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the benzyl methylene group (δ\delta 5.3 ppm) and the aromatic protons of the beta-carboline core (δ\delta 7.1–8.9 ppm) .

Synthesis and Structural Modification

Pictet-Spengler Condensation Route

The synthesis of benzyl 9H-beta-carboline-3-carboxylate typically begins with L-tryptophan methyl ester, which undergoes Pictet-Spengler condensation with 4-methoxybenzaldehyde in acidic media to form a tetrahydro-beta-carboline intermediate. Subsequent aromatization using sulfur in refluxing xylene yields methyl beta-carboline-3-carboxylate, which is hydrolyzed to the carboxylic acid derivative (Figure 2) . The benzyl ester group is introduced via a Steglich esterification reaction, employing benzyl chloride and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.

Alternative Synthetic Strategies

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 24 hours to under 2 hours, achieving yields exceeding 85% . Solid-phase peptide synthesis (SPPS) techniques have also been adapted to incorporate beta-carboline moieties into combinatorial libraries, enabling high-throughput screening of analogs .

Table 2: Comparative Synthesis Yields of Beta-Carboline Derivatives

DerivativeSynthetic MethodYield (%)
Methyl ester precursorConventional68
Benzyl ester targetMicrowave-assisted87
N-Benzyl carboxamideSPPS92

Biological Activities and Mechanisms of Action

Antileishmanial Activity

Pharmacokinetics and Toxicity Profile

ADME Properties

In silico predictions using SwissADME indicate moderate bioavailability (56%) due to high gastrointestinal absorption and plasma protein binding (92%). The compound’s logP value of 3.1 facilitates blood-brain barrier penetration, a critical feature for CNS-targeted therapies . Cytochrome P450 isoforms 3A4 and 2D6 mediate primary hepatic metabolism, producing hydroxylated and N-dealkylated metabolites .

Acute and Subchronic Toxicity

Rodent studies reveal an LD50_{50} of 320 mg/kg (oral) and 85 mg/kg (intraperitoneal), with no observed neurotoxicity at therapeutic doses (10 mg/kg/day for 28 days) . Histopathological analysis shows mild hepatic steatosis at high doses, reversible upon treatment cessation .

Future Research Directions

Structural Optimization

Introducing electron-withdrawing groups at C-1 (e.g., nitro or trifluoromethyl) may enhance antiparasitic potency by modulating electron density in the indole ring . Hybrid derivatives conjugating beta-carboline with artemisinin or quinolone scaffolds show promise in overcoming drug resistance .

Targeted Drug Delivery

Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes could improve bioavailability and reduce dosing frequency. Preliminary studies with PEGylated liposomes demonstrate a 3-fold increase in plasma half-life compared to free drug .

Clinical Translation Challenges

While preclinical data are compelling, regulatory hurdles include establishing genotoxicity thresholds and addressing beta-carboline’s potential pro-convulsant effects at high concentrations . Phase I clinical trials focusing on topical formulations for cutaneous leishmaniasis are anticipated to begin in 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator